Phenylalanine betaine
Overview
Description
L-Phenylalanine betaine is an organic compound that contains phenylalanine, an essential aromatic amino acid. It is characterized by its structure, which includes a phenyl group attached to the amino acid backbone. This compound is known for its stability and resistance to heat, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
L-Phenylalanine betaine, also known as Phenylalanine betaine, primarily targets the shikimate (SHIK) and L-Phenylalanine branch pathways . These pathways are crucial for the production of L-Phenylalanine, an essential aromatic amino acid .
Mode of Action
The compound’s interaction with its targets results in significant changes in metabolic activities. The upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phenylalanine synthesis . This interaction leads to an increase in the production rate of L-Phenylalanine .
Biochemical Pathways
L-Phenylalanine betaine affects several biochemical pathways, including the EMP, PP, TCA, SHIK, and L-Phenylalanine-branch pathways . The significant changes in these pathways at different stages of fermentation contribute to the high-yield production of L-Phenylalanine .
Pharmacokinetics
These factors contribute to rerouting the carbon flux into the L-Phenylalanine-branch .
Result of Action
The action of L-Phenylalanine betaine leads to a significant increase in the production of L-Phenylalanine . This increase is associated with the upregulation of specific genes and changes in important metabolites . The compound’s action also contributes to the adequate supply of precursors for high-yield L-Phenylalanine production .
Action Environment
Environmental factors such as heat stress can influence the action, efficacy, and stability of L-Phenylalanine betaine . Under heat stress conditions, the compound serves as a functional additive, providing anti-stress effects, anti-oxidative, anti-inflammatory, gut promoting, and immunomodulatory functions .
Biochemical Analysis
Biochemical Properties
L-Phenylalanine betaine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the shikimate and L-Phenylalanine branch pathways in Escherichia coli . The upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phenylalanine synthesis .
Cellular Effects
L-Phenylalanine betaine has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 . It acts as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .
Molecular Mechanism
The molecular mechanism of action of L-Phenylalanine betaine involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of L-Phenylalanine betaine change over time in laboratory settings. For instance, in an engineered E. coli strain producing L-Phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively .
Metabolic Pathways
L-Phenylalanine betaine is involved in several metabolic pathways. For instance, it is part of the shikimate and L-Phenylalanine branch pathways in Escherichia coli . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Phenylalanine betaine can be synthesized through the esterification reaction between phenylalanine and betaine. This reaction typically requires specific conditions, such as a controlled temperature and pH, and the presence of suitable catalysts .
Industrial Production Methods: Industrial production of L-Phenylalanine betaine often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli can be used to produce phenylalanine, which is then chemically modified to form L-Phenylalanine betaine. This method is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine betaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phenylalanine derivatives, while substitution reactions can produce a wide range of modified compounds .
Scientific Research Applications
L-Phenylalanine betaine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies and enzyme research.
Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: It is used in the production of dietary supplements and as a component in certain pharmaceuticals
Comparison with Similar Compounds
L-Tryptophan: Another essential amino acid involved in neurotransmitter synthesis.
L-Threonine: An amino acid important for protein synthesis and metabolic functions.
L-Leucine: Known for its role in muscle protein synthesis.
L-Valine: Essential for muscle metabolism and tissue repair.
L-Lysine: Important for protein synthesis and enzyme function.
Uniqueness: L-Phenylalanine betaine is unique due to its specific structure and stability, which make it particularly useful in various industrial and research applications. Its ability to act as a precursor for important neurotransmitters also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFQIRIHLGODFV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346724 | |
Record name | L-Phenylalanine betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56755-22-7 | |
Record name | L-Phenylalanine betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Phenylalanine betaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-PHENYLALANINE BETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of phenylalanine betaine as a potential biomarker?
A1: Research suggests that this compound could be a valuable biomarker for dietary intake, particularly for rye bran consumption. A study utilizing a nontargeted metabolomics approach found significantly elevated urinary levels of this compound in mice fed diets enriched with either intact or bioprocessed rye bran. [] This suggests that measuring this compound levels in urine could potentially be used to monitor rye bran intake and its associated health benefits. [] You can read more about this study here:
Q2: Could there be a link between this compound, rumination, and metabolic syndrome?
A2: Preliminary research indicates a potential association between this compound levels, ruminating thought processes, and the risk of metabolic syndrome. A study observed that individuals with high rumination scores and low serum this compound levels had an increased probability of metabolic syndrome. [] This suggests a complex interplay between psychological factors, specific metabolites like this compound, and metabolic health, warranting further investigation. Learn more about this potential connection by visiting:
Q3: Has this compound demonstrated any biological activity?
A3: While research on this compound is still ongoing, a study investigating the bioactivity of compounds derived from the mushroom Astraeus pteridis identified this compound among the isolated compounds. [] Although this specific study focused on antituberculosis activity, where this compound itself did not show potent effects, its presence and potential role in this mushroom species highlight the need for further exploration of its biological functions. [] Access the full research article here:
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